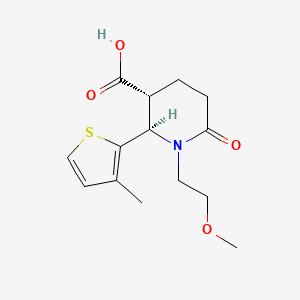

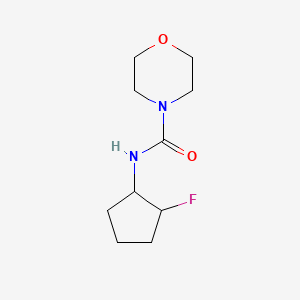

(2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H19NO4S and a molecular weight of 297.37 g/mol . It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its behavior and potential applications. According to the information I found, this compound has a molecular weight of 297.37 g/mol . Other properties such as boiling point, melting point, and density were not available in the sources I found .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- X-Ray Powder Diffraction in Synthesis : This compound is utilized as an intermediate in synthesizing anticoagulants like apixaban. X-ray powder diffraction helps to ascertain its structural integrity and purity, ensuring no detectable impurities are present during the synthesis process (Wang et al., 2017).

Antimicrobial Applications

- Antimicrobial Activity of Derivatives : Pyridine derivatives of this compound exhibit variable and modest antimicrobial activity against certain bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Pharmaceutical Research

- Novel Alkaloid Synthesis : It's used in synthesizing new alkaloids, which are crucial for pharmaceutical applications. The compound forms part of a novel synthetic route, contributing to the creation of substances like porantheridine and precoccinelline (Takahata, Saito, & Ichinose, 2006).

Stereoselective Synthesis

- Stereoselective Synthesis in Organic Chemistry : This compound plays a role in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This process is significant in producing chiral molecules, essential in various chemical industries (Boev et al., 2015).

Chiral Resolving Agents

- Use in Chiral Discrimination : Derivatives of this compound serve as chiral resolving agents, aiding in the chromatographic separation of different enantiomers in a mixture. This is crucial for the production of enantiomerically pure substances in pharmaceuticals (Piwowarczyk et al., 2008).

Biotechnological Applications

- Microbial Production of Organic Acids : The compound's derivatives are used as building blocks in microbial production of oxo- and hydroxycarboxylic acids. This green chemistry approach is pivotal for sustainable and eco-friendly chemical synthesis (Aurich et al., 2012).

Propriétés

IUPAC Name |

(2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-9-5-8-20-13(9)12-10(14(17)18)3-4-11(16)15(12)6-7-19-2/h5,8,10,12H,3-4,6-7H2,1-2H3,(H,17,18)/t10-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXIMTQWKKNCLF-ZYHUDNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2C(CCC(=O)N2CCOC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)[C@H]2[C@@H](CCC(=O)N2CCOC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)

![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355634.png)

![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)

![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)

![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)

![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)